4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol
Description
4-Chloro-alpha,2-bis(trifluoromethyl)benzyl Alcohol (CAS 2229269-48-9, SY250382) is a synthetic benzyl alcohol derivative featuring two trifluoromethyl (-CF₃) groups at the alpha and 2-positions and a chlorine atom at the 4-position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₆ClF₆O, with a molecular weight of approximately 296.6 g/mol (calculated), distinguishing it from simpler mono-substituted analogs .
Properties
Molecular Formula |
C9H5ClF6O |
|---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |
InChI Key |
JQHQCMZQOOUQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol typically involves the reaction of 4-chlorobenzotrifluoride with appropriate reagents to introduce the benzyl alcohol group. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)benzaldehyde or 4-chloro-alpha,2-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-alpha,2-bis(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha,2-bis(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol (SY250381, CAS 2228631-83-0)
- Structural Difference : The trifluoromethyl groups are positioned at alpha and 3-positions instead of alpha and 2-positions.
3-Fluoro-alpha,5-bis(trifluoromethyl)benzyl Alcohol (SY250362, CAS 2228565-35-1)
- Structural Difference : Substitution includes a fluorine atom at the 3-position and trifluoromethyl groups at alpha and 5-positions.
- Impact : The electron-withdrawing fluorine may further deactivate the aromatic ring, reducing solubility in polar solvents compared to the chloro-substituted target compound .
Mono-Substituted Benzyl Alcohols
4-Chloro-3-(trifluoromethyl)benzyl Alcohol (CAS 65735-71-9)
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 210.58 g/mol
- Key Difference: Lacks the alpha-CF₃ group, resulting in lower steric hindrance and higher reactivity in etherification reactions. For example, mono-CF₃ analogs are more reactive in carbocation-mediated syntheses .
- Applications : Used as a building block in pharmaceuticals, where moderate lipophilicity is required .
2-Chloro-5-(trifluoromethyl)benzyl Alcohol (CAS 64372-62-9)
- Molecular Weight : 210.57 g/mol
- Key Difference : The chloro and CF₃ groups are positioned at 2- and 5-positions, creating a distinct electronic environment. This arrangement may enhance thermal stability compared to the target compound’s 4-chloro substitution .
Non-Chlorinated Analogs
4-(Trifluoromethyl)benzyl Alcohol (4-TBA, CAS 349-95-1)
- Molecular Formula : C₈H₇F₃O
- Molecular Weight : 176.14 g/mol
- Key Difference : Absence of chlorine and alpha-CF₃ groups increases electron density on the ring, making it more reactive in cross-etherification reactions. For instance, 4-TBA forms stable carbocations under acidic conditions, unlike heavily substituted analogs .
- Market Data : Widely used in organic synthesis, with a projected market growth rate of 6.2% (2020–2025) .
Physicochemical Properties Comparison
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